molecular formula C17H18FNO2 B2637993 2-(4-fluorophenyl)-N-(2-hydroxy-3-phenylpropyl)acetamide CAS No. 1351645-33-4

2-(4-fluorophenyl)-N-(2-hydroxy-3-phenylpropyl)acetamide

Cat. No.: B2637993
CAS No.: 1351645-33-4
M. Wt: 287.334
InChI Key: WPUINICBNOHQLJ-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)-N-(2-hydroxy-3-phenylpropyl)acetamide is a synthetic acetamide derivative of interest in medicinal chemistry and oncology research. This compound is designed for research applications and is not for diagnostic, therapeutic, or personal use. Research Applications and Value: This compound belongs to a class of 2-(4-fluorophenyl)-N-phenylacetamide derivatives that have been synthesized and evaluated for their biological activity. Scientific studies on closely related analogs have demonstrated potent in-vitro cytotoxic effects, positioning them as potential agents for anticancer research . Specifically, such derivatives have shown notable activity against hormone-refractory prostate cancer (PC3) and breast cancer (MCF-7) cell lines, with certain structural moieties, like nitro groups, correlating with higher cytotoxic potency . The core 2-(4-fluorophenyl)acetamide structure serves as a key pharmacophore in the development of novel small-molecule therapeutics. Handling and Compliance: Researchers should handle this material in accordance with their institution's laboratory safety protocols. It is the responsibility of the purchaser to ensure all applicable laws and regulations are followed in their use of this product.

Properties

IUPAC Name

2-(4-fluorophenyl)-N-(2-hydroxy-3-phenylpropyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FNO2/c18-15-8-6-14(7-9-15)11-17(21)19-12-16(20)10-13-4-2-1-3-5-13/h1-9,16,20H,10-12H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPUINICBNOHQLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(CNC(=O)CC2=CC=C(C=C2)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorophenyl)-N-(2-hydroxy-3-phenylpropyl)acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with 4-fluoroaniline and 2-hydroxy-3-phenylpropionic acid.

    Amidation Reaction: The 4-fluoroaniline is reacted with 2-hydroxy-3-phenylpropionic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to form the amide bond.

    Purification: The product is then purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound would involve similar steps but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(4-fluorophenyl)-N-(2-hydroxy-3-phenylpropyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) can be used.

    Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.

    Industry: Utilized in the development of new materials or as a precursor in the manufacture of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(4-fluorophenyl)-N-(2-hydroxy-3-phenylpropyl)acetamide would depend on its specific application. For instance, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved would vary based on the biological context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Comparisons

Compound Name Substituents on Phenyl Ring Alkyl Chain Features Key Functional Groups
Target Compound 4-Fluorophenyl 2-Hydroxy-3-phenylpropyl Fluorine, Hydroxyl
N-(3,3-Diphenylpropyl)-2-(4-hydroxyphenyl)acetamide 4-Hydroxyphenyl 3,3-Diphenylpropyl Hydroxyl
N-(4-Methoxyphenyl)-2-(4-pyrrolidinylquinazoline-sulfonyl)acetamide 4-Methoxyphenyl Pyrrolidinylquinazoline-sulfonyl Methoxy, Sulfonyl
N-(Benzothiazole-2-yl)-2-(4-fluorophenyl)acetamide 4-Fluorophenyl Benzothiazole-2-yl Fluorine, Benzothiazole
2-(4-Chlorophenyl)-N-(3,3-diphenylpropyl)acetamide 4-Chlorophenyl 3,3-Diphenylpropyl Chlorine

Key Observations:

  • Fluorine vs. Chlorine/Hydroxyl/Methoxy: The 4-fluorophenyl group in the target compound provides stronger electronegativity compared to chlorine (less electronegative, larger steric bulk) or hydroxyl/methoxy groups (hydrogen-bond donors/acceptors). This may enhance binding to hydrophobic pockets or polar residues in enzymes .
  • Hydroxypropyl Chain: The 2-hydroxy-3-phenylpropyl substituent distinguishes the target compound from analogs with diphenylpropyl or benzothiazole groups. This chain likely improves water solubility and metabolic stability compared to purely hydrophobic chains .

Pharmacological Activity Comparisons

  • Anticancer Activity: The target compound’s fluorophenyl and hydroxypropyl groups resemble structural motifs in N-(4-methoxyphenyl)-2-(pyrrolidinylquinazoline-sulfonyl)acetamide (), which showed IC₅₀ values <10 µM against HCT-116 and MCF-7 cell lines. Fluorine’s electron-withdrawing effect may enhance cytotoxicity by stabilizing interactions with DNA topoisomerases .
  • Yields for such reactions range from 70–85%, comparable to benzothiazole acetamides (81% yield in ) .

Physicochemical Properties

Property Target Compound N-(Benzothiazole-2-yl)-2-(4-fluorophenyl)acetamide 2-(4-Chlorophenyl)-N-(3,3-diphenylpropyl)acetamide
Molecular Weight (g/mol) ~315 (estimated) 314.34 369.89
LogP (Predicted) ~3.2 3.8 5.1
Hydrogen Bond Donors 1 (hydroxyl) 1 (amide) 0
Solubility (mg/mL) Moderate (hydroxyl enhances) Low (benzothiazole reduces) Very low (high LogP)

Key Insights:

  • The hydroxyl group in the target compound reduces LogP compared to diphenylpropyl or benzothiazole derivatives, suggesting better aqueous solubility .
  • Chlorophenyl analogs () exhibit higher hydrophobicity, which may limit therapeutic utility despite potent in vitro activity .

Biological Activity

2-(4-fluorophenyl)-N-(2-hydroxy-3-phenylpropyl)acetamide is an organic compound that has garnered attention for its potential biological activities. This compound, characterized by a fluorophenyl group and a hydroxyphenylpropyl moiety, is primarily studied for its role as an enzyme inhibitor and its pharmacological properties.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C17H18FNO2
  • CAS Number : 1351645-33-4

The presence of the fluorine atom in the structure is significant as it may enhance the compound's metabolic stability and lipophilicity, potentially leading to improved pharmacokinetic properties compared to similar compounds without fluorine.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets, particularly enzymes. It may act as an enzyme inhibitor by binding to the active site of the enzyme, thus preventing substrate binding and inhibiting catalytic activity. The precise mechanism can vary depending on the biological context and the specific enzyme involved.

Enzyme Inhibition

Research indicates that this compound exhibits significant enzyme inhibition properties. For instance, it has been studied for its potential effects on various targets, including:

  • Epidermal Growth Factor Receptor (EGFR) : The compound has shown promise in inhibiting EGFR, which is critical in cancer biology. In vitro studies demonstrated that it could effectively inhibit mutant forms of EGFR at low nanomolar concentrations, indicating strong potential as an anticancer agent .

Case Studies

  • In Vitro Studies :
    • A study evaluated the compound's efficacy against various cancer cell lines. Results showed IC50 values in the single-digit nanomolar range against activating mutant EGFR, suggesting potent anticancer activity .
    • Another analysis highlighted that the compound exhibited good permeability across cellular membranes, which is crucial for oral bioavailability .
  • Toxicity Assessment :
    • Toxicological evaluations indicated moderate inhibition of hERG potassium ion channels, which is essential for assessing cardiac safety in drug development. The observed IC50 was 6.48 μM, suggesting a need for further studies to evaluate safety profiles .

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesBiological Activity
2-(4-chlorophenyl)-N-(2-hydroxy-3-phenylpropyl)acetamideChlorine instead of FluorineModerate enzyme inhibition
2-(4-bromophenyl)-N-(2-hydroxy-3-phenylpropyl)acetamideBromine instead of FluorineSimilar activity profile
2-(4-methylphenyl)-N-(2-hydroxy-3-phenylpropyl)acetamideMethyl group instead of FluorineReduced metabolic stability

The comparison indicates that the fluorinated derivative may possess enhanced biological activity due to improved metabolic stability and lipophilicity associated with fluorine substitution.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(4-fluorophenyl)-N-(2-hydroxy-3-phenylpropyl)acetamide, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves coupling 4-fluorophenylacetic acid derivatives with 2-hydroxy-3-phenylpropylamine using carbodiimide-based reagents (e.g., EDC/HOBt) to activate the carboxylic acid. Optimize solvent polarity (e.g., DMF or DCM), temperature (0–25°C), and stoichiometric ratios to improve yield and purity. Post-synthesis purification via column chromatography or recrystallization is recommended .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

  • Methodological Answer : Use 1H^1H- and 13C^{13}C-NMR to verify the fluorophenyl, acetamide, and hydroxypropyl moieties. IR spectroscopy can confirm amide C=O (1650–1680 cm1^{-1}) and hydroxyl (3200–3600 cm1^{-1}) stretches. High-resolution mass spectrometry (HRMS) ensures molecular formula accuracy .

Q. How should researchers design initial biological screening assays for this compound?

  • Methodological Answer : Prioritize in vitro assays targeting receptors or enzymes relevant to the fluorophenyl and hydroxypropyl pharmacophores (e.g., kinase inhibition, GPCR modulation). Use cell viability assays (MTT or resazurin) for cytotoxicity screening. Include positive controls (e.g., known inhibitors) and validate results with dose-response curves (IC50_{50}/EC50_{50}) .

Advanced Research Questions

Q. How can computational methods guide the rational design of derivatives with improved target selectivity?

  • Methodological Answer : Employ molecular docking (AutoDock, Schrödinger) to model interactions between the compound and target proteins (e.g., kinases, proteases). Use quantum mechanical calculations (DFT) to optimize substituent electronic effects. ICReDD’s integrated computational-experimental workflows can predict reaction pathways and validate synthetic feasibility .

Q. What strategies resolve contradictions in biological activity data across different assay models?

  • Methodological Answer : Cross-validate results using orthogonal assays (e.g., SPR for binding affinity vs. functional cellular assays). Assess compound stability under assay conditions (e.g., pH, serum proteins) via HPLC. Investigate off-target effects using proteome-wide profiling (e.g., thermal shift assays) .

Q. How can structure-activity relationship (SAR) studies be systematically conducted for this compound?

  • Methodological Answer : Synthesize derivatives with modifications to the fluorophenyl (e.g., chloro, methyl substituents), hydroxypropyl (e.g., stereochemistry, alkyl chain length), or acetamide (e.g., N-methylation) groups. Use multivariate statistical analysis (e.g., PCA or PLS regression) to correlate structural features with activity .

Q. What advanced techniques characterize the compound’s pharmacokinetic and metabolic properties?

  • Methodological Answer : Perform in vitro ADME assays: microsomal stability (CYP450 metabolism), Caco-2 permeability, and plasma protein binding. Use LC-MS/MS for metabolite identification in hepatocyte incubations. Apply physiologically based pharmacokinetic (PBPK) modeling to predict in vivo behavior .

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